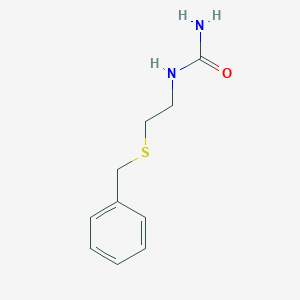

2-Benzylthio ethylurea

Description

Properties

Molecular Formula |

C10H14N2OS |

|---|---|

Molecular Weight |

210.30 g/mol |

IUPAC Name |

2-benzylsulfanylethylurea |

InChI |

InChI=1S/C10H14N2OS/c11-10(13)12-6-7-14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H3,11,12,13) |

InChI Key |

MQOCUMJRDVAEQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSCCNC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethylurea vs. Formamide Derivatives

Ethylurea and formamide groups are both polar functionalities used to improve water solubility and bioactivity in colchicine-binding site ligands. In benzothiazole-based derivatives, ethylurea substituents (e.g., compound 14 in ) demonstrated nanomolar antiproliferative IC₅₀ values against glioblastoma cells (U87-MG: IC₅₀ = 12 nM), outperforming formamide analogs in certain contexts . Both groups increase polar surface area, but ethylurea derivatives exhibited superior selectivity against non-tumoral HEK-293 cells and resistance to efflux pumps like MDR1/P-gp, critical for overcoming multidrug resistance in cancer therapy.

Table 1: Comparison of Ethylurea and Formamide Derivatives

*Selectivity Index = IC₅₀(non-tumoral)/IC₅₀(cancer).

Ethylurea vs. Benzylthiourea Derivatives

In Src kinase inhibitors, ethylurea and benzylthiourea substituents at the 5-position of indole-2-one scaffolds significantly enhanced inhibitory activity compared to acetamido groups. For example, ethylurea-containing analogs achieved >80% Src kinase inhibition at 10 µM, while acetamido derivatives showed <20% inhibition under the same conditions . The benzylthio group in 2-benzylthio ethylurea may synergize with ethylurea to improve target binding, mimicking the enhanced activity seen in benzylthiourea-containing kinase inhibitors.

Table 2: Substituent Effects on Src Kinase Inhibition

Impact of Substituents on Solubility and Bioactivity

The ethylurea group in 2-benzylthio ethylurea likely increases its polar surface area (PSA), improving aqueous solubility compared to non-polar analogs like 2-chloro-6-fluorobenzylidene derivatives (). This aligns with benzothiazole-based ethylurea compounds, which achieved >100 µM solubility in physiological conditions, critical for oral bioavailability and in vivo efficacy . The benzylthio group may further enhance blood-brain barrier penetration, a key advantage for targeting glioblastoma .

Selectivity and Resistance Profiles

This contrasts with many colchicine-site ligands (e.g., combretastatin A-4 analogs), which are often pump substrates. Additionally, 2-benzylthio ethylurea’s combination of polar (ethylurea) and lipophilic (benzylthio) groups may optimize tumor tissue penetration while minimizing off-target toxicity .

Preparation Methods

Catalyst Selection

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.